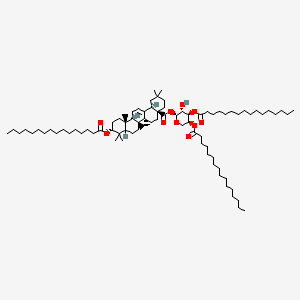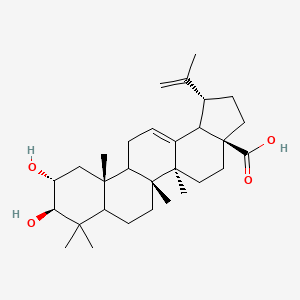
Alphitolic acid
Overview
Description
Alphitolic acid is a pentacyclic triterpenoid that is betulinic acid carrying an additional alpha-hydroxy group at position 2 . It has been isolated from Breynia fruticosa . It is a plant metabolite and is functionally related to betulinic acid . It is also found in Rosa woodsii, Streptomyces pristinaespiralis, and other organisms .
Synthesis Analysis
The synthesis of Alphitolic acid, as well as its natural C-3-epimer and 2-O-ester derivatives, was accomplished in a few steps from the readily commercially available betulin . A Rubottom oxidation delivered an α-hydroxy group in a stereo- and chemoselective manner .Molecular Structure Analysis
Alphitolic acid has a molecular formula of C30H48O4 . Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Chemical Reactions Analysis
Alphitolic acid has been found to exhibit anti-inflammatory activity and down-regulates the NO and TNF-α production . It also has a dose-dependent inhibitory effect on CRAC activity and, thus, an inhibitory effect on intracellular calcium increase .Physical And Chemical Properties Analysis
Alphitolic acid has a molecular formula of C30H48O4 . Its average mass is 472.700 Da and its monoisotopic mass is 472.355255 Da .Scientific Research Applications
Anti-Inflammatory Effects
Alphitolic acid has been found to have anti-inflammatory effects. It was isolated from Agrimonia coreana Nakai extracts and was found to inhibit ICRAC (Ca 2+ release-activated Ca 2+ channels) activity in T cells . This inhibition of ICRAC activity leads to a decrease in intracellular calcium increase . This suggests that Alphitolic acid could be used in the treatment of diseases where inflammation plays a key role.
Antioxidant Properties
The genus Ziziphus, which contains Alphitolic acid, has been reported to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antidiabetic Effects
Ziziphus triterpenes, including Alphitolic acid, have been reported to have antidiabetic effects . This suggests that Alphitolic acid could potentially be used in the treatment of diabetes.
Antimicrobial Properties
Alphitolic acid has also been reported to have antimicrobial properties . This means it could potentially be used in the treatment of various infections.
Antihypertensive Effects
Ziziphus triterpenes, including Alphitolic acid, have been reported to have antihypertensive effects . This suggests that Alphitolic acid could potentially be used in the treatment of hypertension.
Anti-Inflammatory Therapies
Alphitolic acid has been found to inhibit T cell proliferation in a concentration-dependent manner . This suggests that Alphitolic acid could be used in the development of new anti-inflammatory drug substances and therapies .
Inducing Apoptosis in Cancer Cells
Alphitolic acid has been found to induce apoptosis in cancer cells . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. This suggests that Alphitolic acid could potentially be used in cancer treatments.
Mechanism of Action
Target of Action
Alphitolic acid, a triterpene found in plants like Quercus aliena and Ziziphus jujuba, primarily targets proteins such as AKT1 , TNF , SRC , and VEGFA . These proteins play crucial roles in cell signaling pathways, inflammation, and angiogenesis .
Mode of Action
Alphitolic acid interacts with its targets to induce significant changes in cellular processes. It blocks the Akt-NF-κB signaling pathway , leading to the induction of apoptosis (programmed cell death) . Additionally, alphitolic acid can induce autophagy , a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The primary biochemical pathways affected by alphitolic acid include the PI3K/AKT , RAS , and AGE-RAGE signaling pathways . By regulating these pathways, alphitolic acid can exert therapeutic effects against diseases like type 2 diabetes mellitus .
Result of Action
The molecular and cellular effects of alphitolic acid’s action are multifaceted. It has anti-inflammatory activity and down-regulates the production of NO and TNF-α . In cancer cells, alphitolic acid suppresses proliferation, induces apoptosis, and autophagy . It also increases p53 phosphorylation and decreases the expression of the oncogenic E3 ligase MDM2 .
Future Directions
properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVZKFJHRCLCC-PGOIBATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19533-92-7 | |
| Record name | Alphitolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



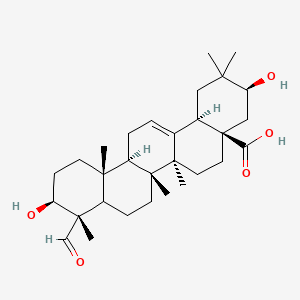

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
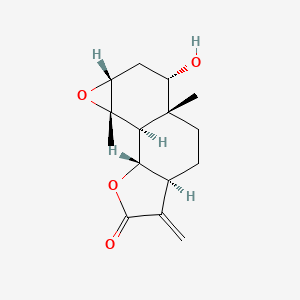
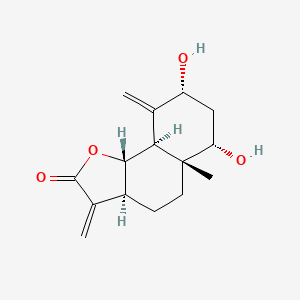

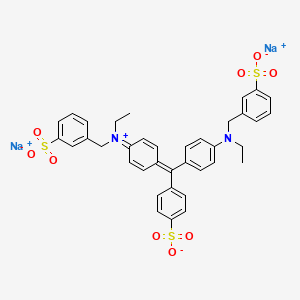

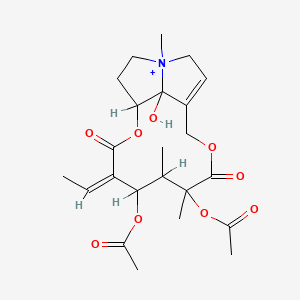
![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)

